Distinct Heme Binding Mode in CYP199A4: Structural Basis for Differential Metabolism
In a comparative study of pyridylbenzoic acid isomers binding to CYP199A4, 4-(pyridin-2-yl)benzoic acid induced a type II UV-vis spectral response with a Soret peak red-shift to 422 nm. Critically, X-ray crystallography revealed that the pyridyl nitrogen of this 2-pyridyl isomer does NOT directly coordinate the heme iron; instead, an aqua ligand remains bound [1]. In contrast, the 4-(pyridin-3-yl)benzoic acid isomer induced a larger red-shift to 424 nm and its nitrogen directly coordinates the heme iron [1]. This demonstrates a fundamental difference in molecular recognition and binding mode dictated solely by the position of the nitrogen atom.
| Evidence Dimension | Heme iron coordination and UV-vis Soret band shift |
|---|---|
| Target Compound Data | 4-(pyridin-2-yl)benzoic acid: Soret peak at 422 nm; no direct Fe-N coordination (aqua ligand remains). |
| Comparator Or Baseline | 4-(pyridin-3-yl)benzoic acid: Soret peak at 424 nm; direct Fe-N coordination confirmed by X-ray crystallography. |
| Quantified Difference | Δ Soret = 2 nm; different binding mode (indirect vs. direct coordination). |
| Conditions | CYP199A4 enzyme from Rhodopseudomonas palustris HaA2, UV-vis spectroscopy, X-ray crystallography (PDB: 6U30/6U3K). |
Why This Matters
This structural evidence proves that pyridylbenzoic acid isomers are not interchangeable in biological systems; the specific substitution pattern directly impacts enzyme binding and potential metabolic outcomes.
- [1] Podgorski, M. N., Harbort, J. S., Coleman, T., Stok, J. E., Yorke, J. A., Wong, L. L., ... & Bell, S. G. (2020). Biophysical Techniques for Distinguishing Ligand Binding Modes in Cytochrome P450 Monooxygenases. Biochemistry, 59(8), 931-945. View Source
